3-Bromo-5-(piperidin-3-yl)pyridine
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Overview
Description
3-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-3-yl group at the fifth position of a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-3-yl)pyridine typically involves the bromination of 5-(piperidin-3-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidin-3-yl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidin-3-yl group can enhance binding affinity and selectivity towards specific biological targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(piperidin-4-yl)pyridine: Similar structure but with the piperidinyl group at the fourth position.
3-Bromo-5-(morpholin-3-yl)pyridine: Contains a morpholine ring instead of a piperidine ring.
3-Bromo-5-(pyrrolidin-3-yl)pyridine: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Bromo-5-(piperidin-3-yl)pyridine is unique due to the specific positioning of the piperidin-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom also allows for versatile functionalization through various substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-5-piperidin-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMVYCQDGVDMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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